molecular formula C11H7FO2S B6373488 5-(5-Formylthiophen-2-yl)-2-fluorophenol, 95% CAS No. 1261944-46-0

5-(5-Formylthiophen-2-yl)-2-fluorophenol, 95%

Cat. No. B6373488
CAS RN: 1261944-46-0
M. Wt: 222.24 g/mol
InChI Key: BSUZIWMEHITVPA-UHFFFAOYSA-N
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Description

5-(5-Formylthiophen-2-yl)-2-fluorophenol, 95% (5FTP) is an organosulfur compound that has been used in a variety of scientific research applications. The compound is a colorless solid with a melting point of 72-73°C and a boiling point of 130-131°C. It is soluble in common organic solvents such as ethanol, acetone, and ethyl ether and is insoluble in water. 5FTP is a useful reagent for the synthesis of various compounds, including those with biological activity.

Scientific Research Applications

5-(5-Formylthiophen-2-yl)-2-fluorophenol, 95% has been used in a variety of scientific research applications, including the synthesis of compounds with biological activity, the study of enzyme-catalyzed reactions, and the study of drug metabolism. It has also been used as a starting material for the synthesis of various heterocyclic compounds, including those with anti-cancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 5-(5-Formylthiophen-2-yl)-2-fluorophenol, 95% is not fully understood. However, it is believed that the compound binds to certain enzymes and proteins, which then leads to changes in their activity. This can lead to changes in the metabolism of drugs, as well as changes in the expression of certain genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(5-Formylthiophen-2-yl)-2-fluorophenol, 95% are not fully understood. However, it is believed that the compound may affect the activity of certain enzymes, which could lead to changes in the metabolism of drugs and other compounds. Additionally, the compound may affect the expression of certain genes, which could lead to changes in cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(5-Formylthiophen-2-yl)-2-fluorophenol, 95% in lab experiments is its availability and low cost. Additionally, the compound is soluble in common organic solvents, making it easy to work with. However, there are some limitations to using 5-(5-Formylthiophen-2-yl)-2-fluorophenol, 95% in lab experiments. The compound is not very stable and can degrade quickly, making it difficult to store for long periods of time. Additionally, the compound is not water soluble, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of 5-(5-Formylthiophen-2-yl)-2-fluorophenol, 95%. These include the use of the compound in the synthesis of other compounds with biological activity, the study of its mechanism of action, and the use of the compound in drug metabolism studies. Additionally, the compound could be used in the study of gene expression and cell growth and differentiation. Finally, the compound could be used in the development of new drugs and drug delivery systems.

Synthesis Methods

5-(5-Formylthiophen-2-yl)-2-fluorophenol, 95% can be synthesized via the reaction of 5-formylthiophene-2-carboxaldehyde and 2-fluorophenol in the presence of a base. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically carried out at a temperature of 80-90°C. The reaction is generally complete within 2-3 hours.

properties

IUPAC Name

5-(4-fluoro-3-hydroxyphenyl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2S/c12-9-3-1-7(5-10(9)14)11-4-2-8(6-13)15-11/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSUZIWMEHITVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(S2)C=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40684202
Record name 5-(4-Fluoro-3-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261944-46-0
Record name 5-(4-Fluoro-3-hydroxyphenyl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40684202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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